1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea
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Overview
Description
1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea is an organic compound that features a bipyridine moiety linked to a cyclopentylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea typically involves the coupling of a bipyridine derivative with a cyclopentylurea precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The cyclopentylurea group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted urea compounds.
Scientific Research Applications
1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting their catalytic activity. The urea group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in supramolecular chemistry.
3,3’-Bipyridine: Similar in structure but with different electronic properties.
Uniqueness
1-([3,3’-Bipyridin]-5-ylmethyl)-3-cyclopentylurea is unique due to the presence of both the bipyridine and cyclopentylurea groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other bipyridine derivatives .
Properties
IUPAC Name |
1-cyclopentyl-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(21-16-5-1-2-6-16)20-10-13-8-15(12-19-9-13)14-4-3-7-18-11-14/h3-4,7-9,11-12,16H,1-2,5-6,10H2,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICRDZBCLTYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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